Cas no 2138262-32-3 (4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)-)
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)-
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- Inchi: 1S/C12H17N3O3/c16-12(17)9-11(15-6-4-13-5-7-15)18-10(14-9)8-2-1-3-8/h8,13H,1-7H2,(H,16,17)
- InChI Key: OUVROTHXBACRDG-UHFFFAOYSA-N
- SMILES: O1C(N2CCNCC2)=C(C(O)=O)N=C1C1CCC1
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376675-0.05g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 0.05g |
$959.0 | 2025-03-16 | |
| Enamine | EN300-376675-0.1g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 0.1g |
$1005.0 | 2025-03-16 | |
| Enamine | EN300-376675-0.25g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 0.25g |
$1051.0 | 2025-03-16 | |
| Enamine | EN300-376675-0.5g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 0.5g |
$1097.0 | 2025-03-16 | |
| Enamine | EN300-376675-1.0g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 1.0g |
$1142.0 | 2025-03-16 | |
| Enamine | EN300-376675-2.5g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 2.5g |
$2240.0 | 2025-03-16 | |
| Enamine | EN300-376675-5.0g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 5.0g |
$3313.0 | 2025-03-16 | |
| Enamine | EN300-376675-10.0g |
2-cyclobutyl-5-(piperazin-1-yl)-1,3-oxazole-4-carboxylic acid |
2138262-32-3 | 95.0% | 10.0g |
$4914.0 | 2025-03-16 |
4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)-
Exploring the Potential of 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- (CAS No. 2138262-32-3) in Modern Pharmaceutical Research
The compound 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- (CAS No. 2138262-32-3) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. As researchers continue to explore novel heterocyclic compounds, this molecule stands out for its oxazole core and piperazine moiety, which are frequently associated with bioactive properties. The combination of these structural elements makes it a promising candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways.
One of the most searched questions in pharmaceutical research today revolves around the structure-activity relationship (SAR) of novel compounds. In this context, the 2-cyclobutyl substitution on the oxazole ring of 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- is particularly intriguing. Cyclobutyl groups are known to influence the pharmacokinetic properties of molecules, often enhancing their metabolic stability and bioavailability. This makes the compound a subject of interest for researchers investigating small molecule therapeutics for chronic diseases.
The piperazine component of this molecule is another hot topic in current drug development. Piperazine derivatives are widely recognized for their versatility in medicinal chemistry, often contributing to receptor binding affinity and selectivity. Given the growing demand for targeted therapies, the presence of this moiety in 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- suggests potential applications in GPCR modulation and enzyme inhibition, areas that dominate contemporary pharmaceutical research.
From a synthetic chemistry perspective, the preparation of 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- involves interesting multicomponent reactions and catalytic processes that align with current trends in green chemistry. Researchers are particularly interested in developing atom-economical and environmentally friendly synthetic routes for such compounds, making this molecule relevant to discussions about sustainable pharmaceutical manufacturing.
The potential biological activities of this compound are another area of intense investigation. Preliminary studies on similar oxazole derivatives suggest possible applications in neuroprotection and immune modulation. These properties are especially relevant given the current focus on neurodegenerative diseases and autoimmune disorders in medical research. While specific data on 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- may still be emerging, its structural analogs have shown promise in preclinical models.
In the context of drug design, the carboxylic acid functionality present in this molecule offers opportunities for prodrug development and salt formation, addressing common challenges in drug delivery and formulation. This aspect is particularly important given the pharmaceutical industry's ongoing efforts to improve oral bioavailability of potential drug candidates.
As computational methods continue to revolutionize drug discovery, 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- presents an interesting case for molecular docking studies and virtual screening. The compound's moderate size and presence of multiple hydrogen bond acceptors make it suitable for in silico investigations, aligning with current trends in computer-aided drug design.
The growing interest in polypharmacology - designing drugs that act on multiple targets - further enhances the relevance of this compound. The combination of oxazole and piperazine pharmacophores in 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- suggests potential for multi-target activity, a highly sought-after property in modern drug development, particularly for complex diseases like cancer and metabolic disorders.
From a commercial perspective, the compound's potential has led to increased demand from pharmaceutical research organizations and academic institutions. This is reflected in the growing number of patent applications covering similar chemical structures, indicating the industry's recognition of their therapeutic potential. The specific CAS number 2138262-32-3 serves as an important identifier for researchers sourcing this material for their investigations.
Looking forward, the development of 4-Oxazolecarboxylic acid, 2-cyclobutyl-5-(1-piperazinyl)- and its derivatives will likely benefit from advances in high-throughput screening technologies and fragment-based drug discovery. These approaches, combined with traditional medicinal chemistry techniques, may unlock the full potential of this interesting scaffold in addressing unmet medical needs across various therapeutic areas.
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